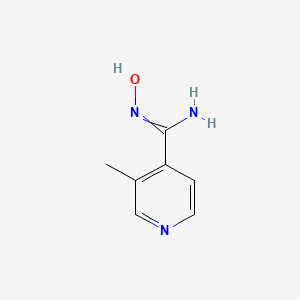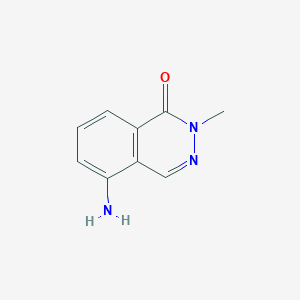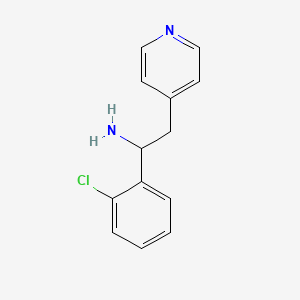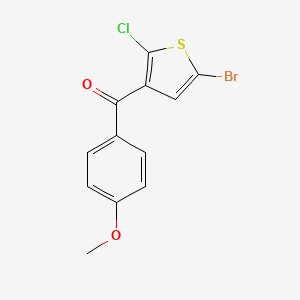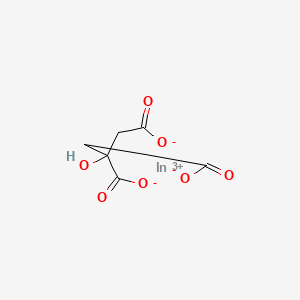
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+)
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) typically involves the reaction of citric acid with indium salts under controlled conditions. One common method involves dissolving citric acid in water and then adding an indium salt, such as indium chloride or indium nitrate, to the solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired indium-citrate complex. The resulting solution is then subjected to evaporation or crystallization to obtain the solid indium-citrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as pH, temperature, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated crystallization systems may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) can undergo various chemical reactions, including:
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Redox Reactions: The indium ion in the compound can participate in oxidation-reduction reactions.
Substitution Reactions: Ligands in the indium-citrate complex can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Complexation Reactions: Reagents such as other metal salts or ligands (e.g., ethylenediamine) can be used. Conditions typically involve aqueous solutions and controlled pH.
Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used. Conditions depend on the specific redox reaction.
Substitution Reactions: Ligands such as ammonia or phosphines can be used. Conditions may include varying the temperature and solvent to facilitate the substitution.
Major Products Formed
Complexation Reactions: Formation of mixed-metal complexes or ligand-exchanged complexes.
Redox Reactions: Formation of reduced or oxidized indium species.
Substitution Reactions: Formation of new indium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) has several scientific research applications:
Materials Science: Used in the synthesis of indium-based materials, such as indium oxide nanoparticles, which have applications in electronics and catalysis.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including organic transformations and polymerization reactions.
Biomedicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Environmental Science: Studied for its ability to bind and remove heavy metals from contaminated water.
Wirkmechanismus
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) involves the coordination of indium ions with the carboxylate and hydroxyl groups of citric acid. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (11):
Propane-1,2,3-tricarboxylic acid:
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) is unique due to the presence of indium ions, which impart specific properties such as catalytic activity and potential biomedical applications. Unlike sodium citrate or citric acid monohydrate, the indium-citrate complex can participate in redox and substitution reactions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4194-69-8 |
|---|---|
Molekularformel |
C6H5InO7 |
Molekulargewicht |
303.92 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) |
InChI |
InChI=1S/C6H8O7.In/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
VSEUCCPAJZHJSX-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[In+3] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

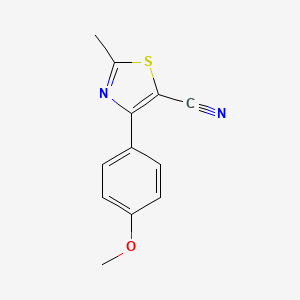
![3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
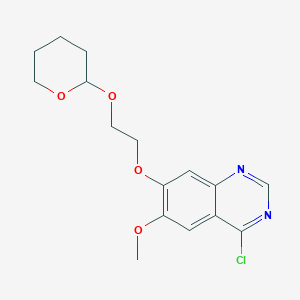
![5-(1-Azabicyclo[2.2.1]hept-4-yl)pyridin-2-ol](/img/structure/B8343056.png)
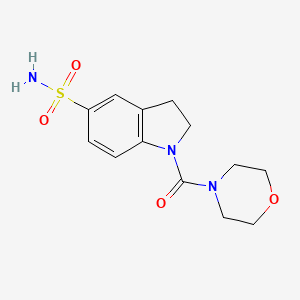

![(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-methylpentanoyl]-1,3-oxazolidin-2-one](/img/structure/B8343082.png)

